molecular formula C10H13NO2 B1588499 4-hydroxy-N-isopropylbenzamide CAS No. 83191-67-7

4-hydroxy-N-isopropylbenzamide

Cat. No. B1588499
CAS RN: 83191-67-7
M. Wt: 179.22 g/mol
InChI Key: GOCVDDAVCVFQMM-UHFFFAOYSA-N
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Description

4-hydroxy-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 4-hydroxy-N-isopropylbenzamide is 1S/C10H13NO2/c1-7(2)11-10(13)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) . This indicates the presence of an isopropyl group (C3H7) and a benzamide group (C6H5CONH2) in the molecule.

Scientific Research Applications

Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: 4-hydroxy-N-isopropylbenzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application or Experimental Procedures: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient .
  • Results or Outcomes: The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Food, Cosmetics, and Pharmacy

  • Specific Scientific Field: Food, Cosmetics, and Pharmacy
  • Summary of the Application: 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to 4-hydroxy-N-isopropylbenzamide, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
  • Methods of Application or Experimental Procedures: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Results or Outcomes: This review summarizes the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

Antibacterial Activities

  • Specific Scientific Field: Microbiology
  • Summary of the Application: Compounds similar to 4-hydroxy-N-isopropylbenzamide, such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide, have been studied for their anti-microbial activity .
  • Methods of Application or Experimental Procedures: The synthesized compounds were tested for their antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
  • Results or Outcomes: The synthesized compounds presented differing degrees of antibacterial activity .

High-Performance Liquid Crystal Polymers

  • Specific Scientific Field: Material Science
  • Summary of the Application: 4-Hydroxybenzoic acid (4-HBA), which is structurally similar to 4-hydroxy-N-isopropylbenzamide, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
  • Results or Outcomes: The shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

Safety data sheets indicate that 4-hydroxy-N-isopropylbenzamide may be harmful if swallowed and is suspected of causing genetic defects . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-hydroxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCVDDAVCVFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429301
Record name 4-hydroxy-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-isopropylbenzamide

CAS RN

83191-67-7
Record name 4-hydroxy-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Olsen, KJ Jensen, J Nielsen - Journal of Combinatorial …, 2000 - ACS Publications
… 3-Amino-5-(hexanoylamino)-4-hydroxy-N-isopropylbenzamide. A small portion of the resin was cleaved and analyzed. Calcd for C 17 H 25 O 3 N 3 307.1896, LC−MS: 308 [MH + ]. …
Number of citations: 25 pubs.acs.org

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